2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid
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Overview
Description
2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and triazolo-pyridine rings, followed by their coupling and subsequent functionalization to introduce the acetic acid moiety. Common reagents used in these steps include hydrazines, nitriles, and various acids and bases for cyclization and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides
- Triazolo[4,3-a]pyrazine derivatives
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials
Uniqueness
2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H15N5O3 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-[8-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C14H15N5O3/c1-14(2,3)13-15-12(22-18-13)8-5-4-6-19-9(7-10(20)21)16-17-11(8)19/h4-6H,7H2,1-3H3,(H,20,21) |
InChI Key |
MBJRSUXBPCUDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC=CN3C2=NN=C3CC(=O)O |
Origin of Product |
United States |
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